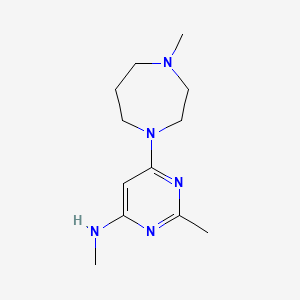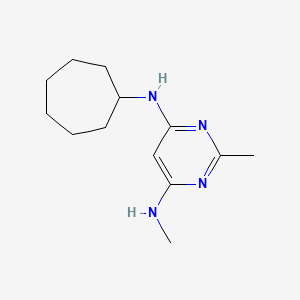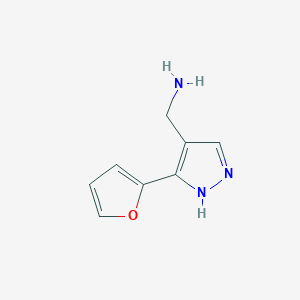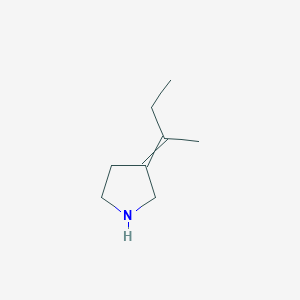![molecular formula C7H10N4O2 B1493150 4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-carboximidamid CAS No. 1857215-72-5](/img/structure/B1493150.png)
4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-carboximidamid
Übersicht
Beschreibung
The compound “4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide” is a chemical compound with a complex structure . It is related to the compound “(3aR,6aS)-N-(3-Bromo-2-chlorobenzyl)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide” which has a molecular formula of C14H13BrClN3O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst, metal and additive free generation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes has been described . The resulting ylides underwent [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo [3, 4-c] pyrrole in excellent yields .Molecular Structure Analysis
The molecular structure of the related compound “(3aR,6aS)-N-(3-Bromo-2-chlorobenzyl)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide” has been reported . It has a molecular formula of C14H13BrClN3O3, an average mass of 386.628 Da, and a monoisotopic mass of 384.982880 Da .Chemical Reactions Analysis
The compound can undergo [3+2] cycloaddition reactions with substituted maleimides . This reaction was performed under blue LED irradiation and resulted in the formation of 4, 6-dioxo-hexahydro-1H-furo [3, 4-c] pyrrole .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “cis-4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester” have been reported . It has a molecular weight of 240.26 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-carboximidamid:
Antitumoraktivität
Diese Verbindung hat sich als potenziell selektiv wirksam bei der Hemmung der Proliferation von Krebszellen wie A549 (Lungenkrebs), HeLa (Gebärmutterhalskrebs) und HepG2 (Leberkrebs) mit IC50-Werten von 1-2 μM gezeigt. Weitere Forschungen könnten seinen Wirkmechanismus auf zellulärer Ebene und seine Wirksamkeit bei zielgerichteten Krebstherapien untersuchen .
Antivirale Eigenschaften
Obwohl in den Suchergebnissen keine spezifischen Studien zu antiviralen Eigenschaften gefunden wurden, wurden verwandte Verbindungen für antivirale Studien synthetisiert. Dies deutet auf ein potenzielles Anwendungsgebiet für diese Verbindung hin, das weiter untersucht werden könnte .
Organische Elektronik
Die verwandte Thieno[3,4-c]pyrrol-4,6-dion-Einheit ist bekannt für ihre starke elektronenziehende Eigenschaft, die sich positiv auf die Erhöhung der intermolekularen Wechselwirkungen und die Reduzierung der Bandlücke auswirkt, wenn sie in Polymerrückgrate eingebaut wird. Diese Eigenschaft kann für die Konstruktion von Materialien für die organische Elektronik genutzt werden, beispielsweise in Solarzellen mit Heterojunction-Struktur .
Wirkungsgrad organischer Solarzellen
Es wurden Forschungsarbeiten durchgeführt, um den Wirkungsgrad organischer Solarzellen durch eine Modifizierung des terminalen Akzeptors mit verwandten Verbindungen zu verbessern. Dies deutet darauf hin, dass unsere Verbindung von Interesse möglicherweise zur Konstruktion neuer Moleküle zur Verbesserung der Leistung organischer Solarzellen verwendet werden könnte .
Untersuchung zellulärer Mechanismen
Die aktivste Verbindung aus verwandten Studien wurde auf zellulärer Ebene untersucht, was impliziert, dass unsere Verbindung auch für ähnliche Forschungszwecke verwendet werden könnte, um zelluläre Mechanismen besser zu verstehen .
Einbau in das Polymerrückgrat
Aufgrund ihrer strukturellen Eigenschaften könnte diese Verbindung in Polymerrückgrate eingebaut werden, um Materialien mit wünschenswerten elektronischen Eigenschaften für verschiedene Anwendungen zu schaffen, darunter, aber nicht beschränkt auf Solarzellen und andere organische elektronische Geräte .
Dies sind einige der einzigartigen Anwendungen, die auf verwandten Verbindungen und ihren Eigenschaften basieren. Weitere Forschungs- und Experimentierarbeiten wären erforderlich, um diese Anwendungen speziell für this compound zu bestätigen.
Blue LED Induced Three Component Reactions Synthesis and antiviral study Thieno[3,4-c]pyrrole-4,6-dione-based conjugated Synthesis and applications of thieno[3,4-c]pyrrole-4,6-dione based Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based
Wirkmechanismus
The exact mechanism of action of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is not well understood, but it is believed to be related to its ability to form hydrogen bonds and interact with proteins. 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide has been shown to interact with a variety of proteins, including enzymes and receptors, and this interaction is thought to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. In vitro studies have demonstrated that 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide can scavenge free radicals, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have also shown that 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide can protect against oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide in lab experiments has a number of advantages, including its low cost, ease of synthesis, and wide range of biochemical and physiological effects. However, there are also some limitations to its use, such as its instability in solution and its potential to interact with proteins.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide, including the development of new drugs and nanomaterials, and the study of its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential applications in biotechnology and medicine is needed. Finally, further research into its potential toxic effects is also needed to ensure its safe use in laboratory experiments.
Eigenschaften
IUPAC Name |
1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-7(9)11-1-3-4(2-11)6(13)10-5(3)12/h3-4H,1-2H2,(H3,8,9)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMDJICIOGUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=N)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















